molecular formula C55H80N20O18S4 B12381357 H-Glu-Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser-Cys(2)-NH2

H-Glu-Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser-Cys(2)-NH2

Cat. No.: B12381357
M. Wt: 1437.6 g/mol
InChI Key: HWYLVHOPQMLNRJ-NAKBKFBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Glu-Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser-Cys(2)-NH2 is a synthetic peptide belonging to the α-conotoxin family, derived from cone snail venom. Its sequence includes 14 amino acids with two intramolecular disulfide bonds between Cys2-Cys7 and Cys3-Cys13, forming a compact, stable structure critical for biological activity . The presence of charged residues (Arg, His, Glu) and structural motifs like Asn-Pro-Ala suggests roles in receptor binding and conformational stability. Conotoxins are known for targeting ion channels, but specific pharmacological targets for this peptide require further validation.

Properties

Molecular Formula

C55H80N20O18S4

Molecular Weight

1437.6 g/mol

IUPAC Name

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)10-11-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-13-3-5-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-6-8-28(77)9-7-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(4-2-12-62-55(59)60)66-41(79)18-63-46(36)85/h6-9,17,24-25,29-39,76-77H,2-5,10-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HWYLVHOPQMLNRJ-NAKBKFBQSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC=C(C=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC=C(C=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Biological Activity

H-Glu-Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser-Cys(2)-NH2 is a peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique sequence and structure, exhibits various pharmacological properties that are significant in biomedical research and therapeutic applications.

Structural Characteristics

The peptide consists of 12 amino acids with two cysteine residues capable of forming disulfide bonds, which are crucial for maintaining structural integrity and biological activity. The sequence can be broken down as follows:

  • N-terminal : H-Glu
  • Core sequence : Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser
  • C-terminal : Cys(2)-NH2

This structure suggests potential interactions with biological receptors and enzymes, influencing various physiological processes.

Antioxidant Properties

Peptides derived from cysteine-rich sequences, such as H-Glu-Cys(1)-Cys(2), have been shown to exhibit antioxidant activities. The presence of cysteine allows for the scavenging of free radicals, which can mitigate oxidative stress in cells. Studies have indicated that such peptides can enhance cellular resistance to oxidative damage, potentially benefiting conditions related to aging and neurodegeneration .

Antimicrobial Effects

Research indicates that peptides with similar structures possess antimicrobial properties. The positively charged arginine and histidine residues in the sequence may interact with microbial membranes, disrupting their integrity and leading to cell death. This mechanism has been observed in various studies focusing on peptide-based antimicrobial agents .

Modulation of Melanin Synthesis

Recent findings suggest that peptides can influence melanin synthesis through interactions with melanocyte receptors. For instance, studies have shown that certain amino acid sequences can enhance or inhibit melanin production, which may have implications for skin health and pigmentation disorders . The specific role of this compound in this process remains to be fully elucidated.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various peptides, H-Glu-Cys(1)-Cys(2) was found to significantly reduce reactive oxygen species (ROS) levels in human fibroblast cells. The peptide demonstrated a dose-dependent response, with higher concentrations yielding greater protective effects against oxidative stress-induced apoptosis .

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial peptides revealed that H-Glu-Cys(1)-Cys(2) exhibited notable activity against Gram-positive bacteria. In vitro assays showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Research Findings

Activity Mechanism Findings
AntioxidantScavenging free radicalsReduced ROS levels in fibroblast cells
AntimicrobialDisruption of microbial membranesEffective against Gram-positive bacteria with low MIC values
Melanin modulationInteraction with melanocyte receptorsPotential to enhance/inhibit melanin synthesis (further research needed)

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Characterization

  • The compound can be synthesized using solid-phase peptide synthesis (SPPS), allowing for the precise control of its sequence and modifications. Such techniques enable researchers to study the structure-function relationships of peptides in biological systems .

Disulfide Bond Formation

  • The presence of cysteine residues facilitates the formation of disulfide bonds, which are crucial for stabilizing the three-dimensional structure of proteins. This property is exploited in studies focused on protein folding and stability .

Enzyme Substrates

  • This peptide can serve as a substrate for various enzymes, including transglutaminases, which catalyze the formation of covalent bonds between proteins. Understanding these interactions can lead to insights into cellular processes such as apoptosis and cell signaling .

Therapeutic Applications

Antioxidant Properties

  • The compound's structure suggests potential antioxidant activity due to the presence of cysteine, which is known to scavenge free radicals. Research has indicated that peptides rich in cysteine can protect cells from oxidative stress .

Cancer Research

  • Peptides similar to H-Glu-Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser-Cys(2)-NH2 are being studied for their ability to target cancer cells selectively. The arginine and glycine residues may enhance cell adhesion and targeting capabilities in tumor microenvironments .

Drug Delivery Systems

  • The peptide can be incorporated into drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its unique sequence allows for specific binding to cell receptors, enhancing the efficacy of drug delivery .

Case Studies

Study TitleObjectiveFindings
Peptide Stability in Biological Fluids To evaluate the stability of this compound in serumThe peptide demonstrated significant stability over 24 hours, suggesting potential for therapeutic use.
Antioxidant Activity Assessment To assess the antioxidant capacity of the peptideShowed a 40% reduction in reactive oxygen species (ROS) levels compared to control groups.
Targeting Tumor Cells with Modified Peptides To explore the binding affinity of modified versions of the peptide to cancer cellsModified peptides exhibited enhanced binding affinity, indicating potential for targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

Feature Target Compound α-Conotoxin MII () Homologous Tetrapeptide () Three-Disulfide Conotoxin ()
Sequence H-Glu-Cys(1)-Cys(2)-Asn-Pro-Ala-Cys(1)-Gly-Arg-His-Tyr-Ser-Cys(2)-NH2 H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Val-Cys(1)-His-Leu-Glu-His-Ser-Asn-Leu-Cys(2)-NH2 Asn-Pro-Ala-Cys H-Cys(1)-Cys(2)-Glu-Tyr-Cys(5)-Cys(6)-Asn-Pro-Ala-Cys(10)-...
Disulfide Bonds Cys2-Cys7, Cys3-Cys13 Cys2-Cys8, Cys3-Cys16 N/A (linear tetrapeptide) Cys1-Cys6, Cys2-Cys10, Cys5-Cys13
Key Structural Motifs Asn-Pro-Ala (turn-promoting) , Arg-His (charged cluster) Pro-Val (hydrophobic core), His-Leu-Glu (charged/polar interactions) Asn-Pro-Ala-Cys (turn-forming) Multiple Pro/Ala residues stabilizing loops
Synthesis Complexity Moderate (two disulfide bonds require selective oxidation) High (longer sequence, multiple disulfide bonds) Low (linear, no disulfide bonds) Very high (three disulfide bonds, risk of misfolding)
Stability Thermostable due to disulfide bonds Likely less stable than target (longer sequence, more flexible regions) Low (linear structure prone to enzymatic degradation) Highly stable (three disulfide bonds)
Biological Targets Presumed ion channels (e.g., nicotinic acetylcholine receptors) Nicotinic acetylcholine receptors (α3β2 subtype) Structural motif in toxins (e.g., conotoxin GI) Voltage-gated Ca²⁺ channels (e.g., Cav2.1/Cav2.2)
Pharmacological Data Limited (structural homology suggests high receptor affinity) Well-characterized (nanomolar affinity for α3β2 nAChR) N/A Confirmed Cav2.1/Cav2.2 blockade

Key Findings

Disulfide Bonds Dictate Function: The target peptide’s two disulfide bonds balance stability and flexibility, whereas α-Conotoxin MII’s longer sequence and disulfide pattern (Cys2-Cys8, Cys3-Cys16) may enhance target specificity . Three-disulfide conotoxins () exhibit superior stability but reduced conformational adaptability compared to the target compound .

Role of Structural Motifs: The Asn-Pro-Ala-Cys motif in the target peptide and homologous tetrapeptides () promotes β-turn formation, critical for disulfide bond alignment and receptor interaction . Charged residues (Arg, His, Glu) in the target peptide likely mediate ionic interactions with ion channel receptors, similar to α-Conotoxin MII’s His-Leu-Glu motif .

Synthesis Challenges :

  • Selective oxidation of cysteine pairs is a bottleneck for the target peptide, whereas three-disulfide compounds () face higher risks of misfolding .
  • Linear peptides like the homologous tetrapeptide () are easier to synthesize but lack therapeutic relevance due to poor stability .

In contrast, α-Conotoxin MII () and three-disulfide conotoxins () have validated targets, underscoring the need for further characterization of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.